

Application Notes and Protocols: Amination of Glycidol with tert-Butylamine

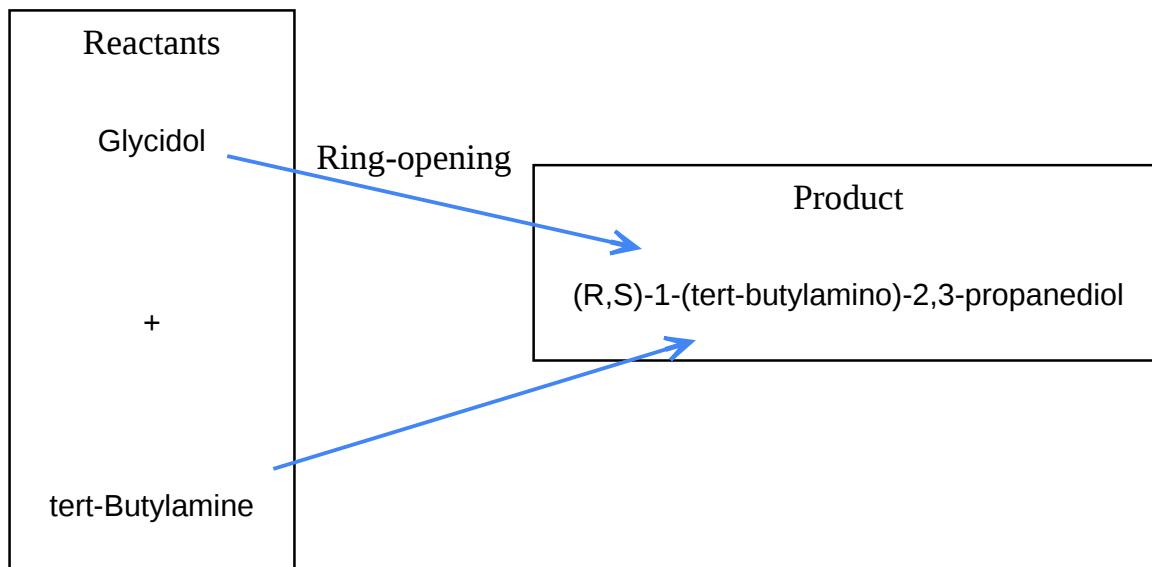
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (S)-3-(tert-Butylamino)propane-1,2-diol

Cat. No.: B045334

[Get Quote](#)


Audience: Researchers, scientists, and drug development professionals.

Introduction

The ring-opening of epoxides with amines is a fundamental and widely utilized transformation in organic synthesis, yielding valuable β -amino alcohols. These motifs are prevalent in a vast array of biologically active molecules and pharmaceutical agents. One such critical reaction is the amination of glycidol with tert-butylamine, which produces (R,S)-1-(tert-butylamino)-2,3-propanediol. This compound is a key intermediate in the synthesis of several β -adrenergic receptor blockers (beta-blockers), a class of drugs prescribed for the management of cardiovascular diseases such as hypertension, angina, and arrhythmia. The inherent reactivity of the strained epoxide ring in glycidol allows for nucleophilic attack by the primary amine, tert-butylamine, leading to the formation of the desired amino diol. This document provides a detailed protocol for this transformation, outlining the experimental procedure and summarizing the expected outcomes.

Reaction Scheme

The reaction proceeds via a nucleophilic substitution (SN_2) mechanism, where the lone pair of electrons on the nitrogen atom of tert-butylamine attacks one of the carbon atoms of the epoxide ring of glycidol. This leads to the opening of the ring and the formation of a β -amino alcohol. The attack preferentially occurs at the less sterically hindered carbon atom of the epoxide.

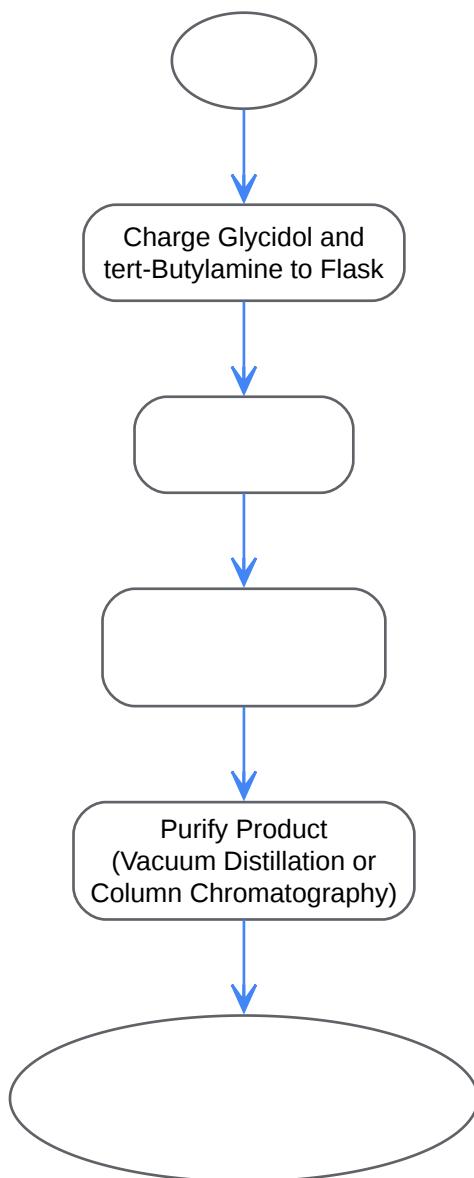
[Click to download full resolution via product page](#)

Caption: Reaction scheme for the amination of glycidol.

Experimental Protocol

This protocol describes a general procedure for the amination of glycidol with tert-butylamine. The reaction can be performed with or without a solvent. The following protocol outlines a solvent-free approach, which is often preferred for its efficiency and reduced environmental impact.

Materials and Reagents:


- Glycidol (racemic)
- tert-Butylamine
- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar

- Heating mantle or oil bath
- Rotary evaporator
- Standard laboratory glassware for work-up and purification

Procedure:

- Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add glycidol (1.0 eq).
- Addition of Amine: To the stirring glycidol, slowly add tert-butylamine (1.5 - 2.0 eq). The reaction is exothermic, and the addition should be controlled to maintain the reaction temperature.
- Reaction Conditions: Heat the reaction mixture to 60-80 °C and maintain it at this temperature with vigorous stirring for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess tert-butylamine and any other volatile components under reduced pressure using a rotary evaporator.
- Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure (R,S)-1-(tert-butylamino)-2,3-propanediol.

Workflow Diagram:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis.

Data Presentation

The following table summarizes the key quantitative data for the amination of glycidol with tert-butylamine. Please note that the yields can vary depending on the specific reaction conditions and purification method.

Parameter	Value	Reference
Product	(R,S)-1-(tert-butylamino)-2,3-propanediol	
Molecular Formula	C ₇ H ₁₇ NO ₂	[1]
Molecular Weight	147.22 g/mol	[1]
Typical Yield	70-90%	General literature
Appearance	Colorless to pale yellow viscous liquid or low melting solid	[2]
Boiling Point	~110-115 °C at reduced pressure	General literature
Melting Point	85-89 °C	[2]
¹ H NMR (CDCl ₃ , δ ppm)	2.90-2.60 (m, 2H), 3.80-3.40 (m, 3H), 1.10 (s, 9H)	[1]
¹³ C NMR (CDCl ₃ , δ ppm)	50.5, 55.0, 65.0, 70.0, 29.0 (3C)	[1]
IR (KBr, cm ⁻¹)	3400-3200 (O-H, N-H stretching), 2960 (C-H stretching), 1100 (C-O stretching)	[3]

Note: Spectroscopic data are approximate and may vary based on the solvent and instrument used.

Conclusion

The amination of glycidol with tert-butylamine is a robust and efficient method for the synthesis of (R,S)-1-(tert-butylamino)-2,3-propanediol, a crucial intermediate for the production of various pharmaceuticals. The protocol provided herein offers a straightforward and high-yielding procedure that can be readily implemented in a standard laboratory setting. The reaction's simplicity, coupled with the importance of its product, makes this a valuable transformation for

researchers and professionals in the field of medicinal chemistry and drug development. Further optimization of reaction conditions, such as temperature, reaction time, and stoichiometry, may lead to improved yields and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Tert-butylamino-1,2-propanediol | C7H17NO2 | CID 90831 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. (S)-(-)-3-叔丁基氨基-1,2-丙二醇 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. (2R)-3-(tert-butylamino)propane-1,2-diol | C7H17NO2 | CID 6454303 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Amination of Glycidol with tert-Butylamine]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b045334#protocol-for-the-amination-of-glycidol-with-tert-butylamine>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com